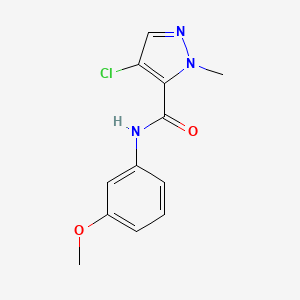
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects by selectively inhibiting TLR4 signaling. TLR4 is a receptor that plays a critical role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This ultimately leads to the inhibition of pro-inflammatory cytokine and chemokine production. This compound does not inhibit other TLRs or other signaling pathways, making it a specific inhibitor of TLR4 signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation. This compound has also been shown to reduce the severity of inflammation in animal models of various inflammatory and autoimmune diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various biological processes. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound to work with. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. Additionally, the effects of this compound may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of various inflammatory and autoimmune diseases. This compound has been shown to have anti-inflammatory and immunomodulatory effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Additionally, this compound may have applications in the field of cancer research. TLR4 has been shown to play a role in the development and progression of certain types of cancer, and this compound may be a valuable tool for studying this process. Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that ultimately lead to the formation of the final product. The initial step involves the reaction of 4-chloropyrazole with 3-methoxybenzaldehyde to form 4-chloro-3-(3-methoxyphenyl)pyrazole. This intermediate is then reacted with methyl isocyanate to form this compound, which is the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-11(10(13)7-14-16)12(17)15-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJKRWBDJBINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
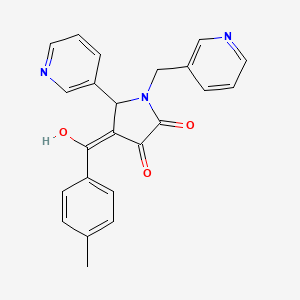
![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(1-phenylethyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5290295.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5290301.png)
![4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)
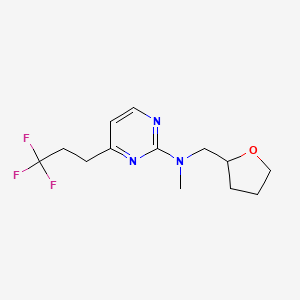
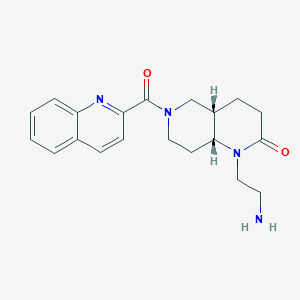
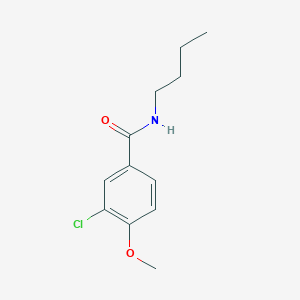
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5290358.png)
